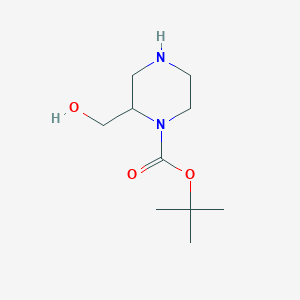

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: is a derivative of piperazine, a heterocyclic organic compound. This compound is known for its utility in various research applications, particularly in the synthesis of bioactive molecules. Its molecular formula is C10H20N2O3, and it has a molecular weight of 216.28 g/mol.

Mechanism of Action

Target of Action

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, also known as 1-Boc-(2-Hydroxymethyl)piperazine, is a derivative of piperazine . Piperazine compounds are known to target parasites, particularly roundworms and pinworms .

Mode of Action

The mode of action of piperazine compounds, including this compound, is generally by paralyzing parasites . This paralysis allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuromuscular transmission . By blocking acetylcholine at the myoneural junction and acting as an agonist on the GABA receptor, this compound disrupts normal neuromuscular transmission, leading to paralysis of the parasite .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The result of the action of this compound is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This leads to the elimination of the parasite from the host’s body, alleviating symptoms associated with the parasitic infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of the NH group of piperazine derivatives. One common method includes the reaction of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate with mesyl chloride, followed by treatment with sodium cyanide . Another approach involves the use of lithium aluminium hydride in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial production, involving similar protection and reaction steps under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly with aryl halides in Buchwald-Hartwig amination.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride in THF.

Substitution: Aryl halides, CuBr/1,1′-bi-2-naphthol as a catalyst, and potassium phosphate as a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Buchwald-Hartwig amination with aryl halides results in the formation of corresponding amine derivatives .

Scientific Research Applications

Chemistry: Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and piperazine-containing drug substances.

Biology: In biological research, derivatives of this compound have been studied for their antibacterial and antifungal activities.

Industry: It serves as a building block in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Comparison with Similar Compounds

1-Boc-piperazine: Used in the synthesis of monosubstituted piperazine intermediates.

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Serves as a building block in the synthesis of novel organic compounds.

Uniqueness: Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific structure, which includes a hydroxymethyl group and a tert-butyl group. This structure provides steric hindrance and influences the compound’s reactivity and interaction with other molecules, making it valuable in the synthesis of bioactive compounds.

Biological Activity

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C10H20N2O2

- Molecular Weight : 216.28 g/mol

- CAS Number : 169448-87-7

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. This includes effects on neurotransmitter receptors, which may influence neurological conditions.

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against certain leukemia cell lines.

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. For instance, a study demonstrated its efficacy against acute myeloid leukemia (AML) models, showing significant cytotoxic effects at low micromolar concentrations. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Sankar et al. (2018) | AML Cell Line | 10 - 50 | Induced apoptosis |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegeneration, this compound demonstrated the ability to reduce neuronal death and improve cognitive functions.

| Study | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | Mouse Model of Alzheimer's | 50 - 200 | Improved memory retention |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any compound. Current data suggest that this compound has favorable absorption characteristics and a moderate half-life in vivo. However, further studies are needed to fully elucidate its safety profile.

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNDHZUPIXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455432 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205434-75-9 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-(2-Hydroxymethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.